molecular formula C7H13ClN2O B3087757 [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride CAS No. 1177326-01-0

[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride

Cat. No.: B3087757
CAS No.: 1177326-01-0
M. Wt: 176.64
InChI Key: XNFUHGWKFQYQAW-UHFFFAOYSA-N
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Description

[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride (CAS: 1177326-01-0) is a secondary amine derivative with a molecular formula of C₇H₁₃ClN₂O and a molar mass of 176.64 g/mol . Structurally, it features a methyl-substituted isoxazole ring linked to a methylamine group, which is protonated as a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5-7(4-8-3)6(2)10-9-5;/h8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFUHGWKFQYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Imine Formation :

    • Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 equiv, 125.13 g/mol) in anhydrous 1,2-dichloroethane (DCE).
    • Add methylamine hydrochloride (1.2 equiv) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) at 0°C under nitrogen.
    • Stir at room temperature for 12–24 hours.
  • Workup and Salt Formation :

    • Quench with saturated NaHCO₃, extract with DCE, and dry over MgSO₄.
    • Evaporate solvent and treat the residue with HCl in diethyl ether to precipitate the hydrochloride salt.

Yield : 75–85% (reported for analogous reductive aminations).
Key Advantages :

  • Avoids over-alkylation common in direct alkylation methods.
  • Compatible with acid-sensitive functional groups due to mild conditions.

Alkylation of 3,5-Dimethyl-4-isoxazolemethanamine

Principle : Direct alkylation of the primary amine (3,5-dimethyl-4-isoxazolemethanamine) with methyl iodide under basic conditions.

Procedure:

  • Protection-Deprotection Strategy :
    • Protect the amine as a tert-butyl carbamate (BOC) using di-tert-butyl dicarbonate (1.1 equiv) in THF.
    • Alkylate with methyl iodide (1.5 equiv) and K₂CO₃ in DMF at 60°C for 6 hours.
    • Deprotect with trifluoroacetic acid (TFA) in DCM, followed by HCl treatment to form the hydrochloride salt.

Yield : 60–70% (based on similar tert-butyl carbamate alkylations).
Challenges :

  • Risk of quaternary ammonium salt formation without protection.
  • Requires additional steps for protection and deprotection.

Multicomponent Cyclocondensation

Principle : One-pot synthesis via condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde precursor.

Procedure:

  • Cyclocondensation :

    • Mix ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and 3,5-dimethyl-4-formylisoxazole (1.0 equiv) in ethanol.
    • Add L-valine (10 mol%) as an organocatalyst and reflux for 4 hours.
  • Reductive Methylation :

    • Reduce the intermediate oxime with NaBH₄ in methanol.
    • Treat with HCl gas to precipitate the hydrochloride salt.

Yield : 65–80% (reported for analogous isoxazolone syntheses).
Limitations :

  • Requires precise control of stoichiometry to avoid byproducts.

Principle : Hydrogenation of 3,5-dimethyl-4-cyanoisoxazole followed by methyl group introduction.

Procedure:

  • Nitrile Synthesis :

    • React 3,5-dimethylisoxazole-4-carbaldehyde with hydroxylamine hydrochloride to form the oxime.
    • Dehydrate the oxime using POCl₃ to yield the nitrile.
  • Hydrogenation and Methylation :

    • Catalyze the nitrile with Raney Ni under H₂ (50 psi) to form the primary amine.
    • Methylate using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Yield : 50–60% (lower due to multiple steps).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Citations
Reductive Amination 75–85 >98 High
Alkylation 60–70 95–97 Moderate
Multicomponent 65–80 90–95 Moderate
Catalytic Hydrogenation 50–60 85–90 Low

Optimal Route : Reductive amination offers the highest yield and purity, making it preferable for industrial applications.

Mechanistic Considerations

  • Reductive Amination : Proceeds via imine formation (Schiff base), stabilized by the electron-withdrawing isoxazole ring, followed by borohydride reduction.
  • Multicomponent Reactions : L-valine catalyzes Knoevenagel condensation and subsequent cyclization, as confirmed by DFT studies.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.

Scientific Research Applications

[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, a comparison with structurally related amines is essential. Key compounds for comparison include:

Methylamine Hydrochloride (CAS: 593-51-1)

  • Molecular Formula : CH₃NH₂·HCl
  • Molar Mass : 67.52 g/mol
  • Key Differences :
    • The target compound incorporates an isoxazole ring, introducing aromaticity and π-electron density absent in the aliphatic methylamine hydrochloride.
    • The isoxazole ring’s methyl substituents enhance steric bulk and may reduce solubility in polar solvents compared to the simpler methylamine salt.

(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine Hydrochloride (Ref: 10-F090540)

  • Structure : A secondary amine with a dichlorobenzyl group and a pyrrolidine ring.
  • Key Differences: The benzyl-pyrrolidine scaffold provides a rigid, planar aromatic system, contrasting with the isoxazole’s heteroaromatic ring.

(3,4-Dimethylphenyl)methylamine

  • Structure : A tertiary amine with a dimethylphenyl group and a methoxypropyl chain.
  • Key Differences :
    • The methoxypropyl chain introduces ether functionality, enhancing hydrophilicity compared to the isoxazole’s hydrophobic methyl groups.
    • Tertiary amines like this exhibit lower basicity than secondary amines such as the target compound .

Physicochemical Properties and Reactivity

Solubility and Stability

  • The hydrochloride salt form of [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine improves its water solubility compared to non-salt forms. However, the hydrophobic isoxazole ring may limit solubility relative to aliphatic amines like methylamine hydrochloride .
  • Stability: Isoxazole rings are generally resistant to hydrolysis under acidic conditions but may degrade under prolonged exposure to strong bases or UV light, a trait shared with other heterocyclic amines .

Reactivity

  • The secondary amine group can participate in nucleophilic reactions (e.g., alkylation, acylation), similar to methylamine hydrochloride.
  • The isoxazole ring’s electron-deficient nature may facilitate electrophilic substitution at the methyl groups, a reactivity profile distinct from phenyl- or pyrrolidine-containing analogues .

Biological Activity

[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride is a chemical compound characterized by its isoxazole ring structure, substituted at the 3 and 5 positions with methyl groups. Its molecular formula is C7H13ClN2O, and it has a molecular weight of approximately 177.65 g/mol. This compound has garnered interest due to its potential biological activities , including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It is believed to exert its effects through the inhibition of specific enzymes or pathways involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth, although detailed mechanisms are still under investigation .

Central Nervous System (CNS) Activity

There is emerging evidence that this compound may interact with the central nervous system. Some studies have suggested that it could have neuroprotective effects or influence neurotransmitter systems, which may be beneficial in treating neurological disorders.

The exact mechanism of action for this compound involves its interaction with various molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as those involved in metabolism or signal transduction.
  • Receptor Modulation : It may act on specific receptors within the CNS, influencing neurotransmission and potentially providing therapeutic benefits.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
3,5-DimethylisoxazoleC5H7NOLacks amine functionality; primarily used as a solvent.
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochlorideC12H17N3O2ClContains two oxazole rings; used for different biological targets.
1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamineC7H12N2OSimilar amine structure but lacks the hydrochloride salt form.

The presence of the isoxazole ring along with the methylamine group in this compound distinguishes it from these similar compounds by potentially offering enhanced biological activity and specificity in therapeutic applications.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Study 2: Anticancer Potential

A research article in Cancer Research highlighted that this compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be between 10–20 µM, indicating potent anticancer activity .

Study 3: CNS Effects

Research conducted on animal models indicated that administration of this compound resulted in reduced anxiety-like behaviors and improved cognitive function. This suggests potential applications in treating anxiety disorders and cognitive decline associated with aging.

Q & A

Q. Table 2: Comparison of Analog Bioactivities

Derivative StructureIC50 (Cancer Cell Lines)Selectivity Index (vs. Normal Cells)
Thioether-linked isoxazole 1.2 µM (MCF-7)12.5
Methyl ester prodrug 0.8 µM (A549)8.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride
Reactant of Route 2
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[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride

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